2-Amino-6-butanamidohexanoic acid

Epigenetic Reader Profiling Bromodomain Specificity Histone Acylation

2-Amino-6-butanamidohexanoic acid (H-Lys(butyryl)-OH) is the essential butyryl-lysine building block for Fmoc-SPPS of histone peptides bearing the Kbu post-translational modification. Unlike acetyl-lysine, this derivative uniquely engages BRD9, CECR2, and TAF1 BD2 bromodomains—critical for ncBAF complex and transcriptional regulation studies. Use it to synthesize selective sirtuin substrates (SIRT1–3) with minimal HDAC8 interference. Supplied at ≥97% purity for FP, ITC, TR-FRET binding assays, antibody validation, and SILAC/TMT butyrylome quantification. Acetyl-lysine cannot replace this probe in butyrylation-specific biology.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B12515409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-butanamidohexanoic acid
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)
InChIKeyVRWLRMTUPOYQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-butanamidohexanoic Acid (N6-Butyryl-L-lysine): A Differentiated Acyl-Lysine Building Block for Epigenetic and Deacylase Research


2-Amino-6-butanamidohexanoic acid (CAS 75396-30-4), also designated N6-butyryl-L-lysine or H-Lys(butyryl)-OH, is a non-proteinogenic L-lysine derivative bearing an n-butyryl moiety on the ε-amino group [1]. Unlike the ubiquitous acetyl-lysine (Kac), lysine butyrylation (Kbu) constitutes a distinct post-translational modification (PTM) with a four-carbon acyl chain, endowing the molecule with greater hydrophobicity (calculated π ≈ 1.0 vs. 0.0 for acetyl) [2]. This compound serves as a modular building block for solid-phase peptide synthesis of site-specifically butyrylated histone peptides, which are essential for probing bromodomain reader selectivity, sirtuin deacylase activity, and antibody pan-specificity validation [1][2].

Why N6-Acetyl-, N6-Propionyl-, or N6-Crotonyl-L-lysine Cannot Substitute for 2-Amino-6-butanamidohexanoic Acid in Quantitative Assays


Acyl-lysine derivatives are not interchangeable. The length and hydrophobicity of the acyl chain directly determine which epigenetic reader domains engage the modification, which deacylase enzymes remove it, and which antibodies detect it. Most human bromodomains (e.g., BRD4, BRD3, BAZ2A) bind exclusively to the shorter acetyl and propionyl marks, whereas BRD9, CECR2, and the second bromodomain of TAF1 uniquely recognize the longer butyryl mark [1]. Similarly, sirtuin deacylases display differential kinetics across acyl chain lengths, with butyryl-lysine binding up to 75-fold tighter than acetyl-lysine to the sirtuin Hst2 [2]. These quantitative differences render generic substitution scientifically indefensible when the objective is to isolate butyrylation-specific biology.

Quantitative Differentiation Evidence: 2-Amino-6-butanamidohexanoic Acid vs. Acyl-Lysine Comparators


Exclusive Bromodomain Reader Recognition: BRD9, CECR2, and TAF1 BD2 Bind Butyryllysine While BRD4 and BAZ2A Do Not

In a systematic profiling of the near-complete human bromodomain family (43 bromodomains), Flynn et al. (2015) demonstrated that the bromodomains of BRD9, CECR2, and the second bromodomain of TAF1 (TAF1 BD2) recognize butyryllysine (Kbu)-containing histone peptides, whereas the vast majority—including BRD4, BRD3, BAZ2A, and BRDT—bind only the shorter acetyl (Kac) and propionyl (Kpr) marks [1]. Specifically, BRD9 bromodomain crystallized with a butyryllysine peptide (PDB 4YY6) at 1.45 Å resolution revealed a flexible ligand-binding pocket accommodating the longer n-butyryl chain via a gatekeeper tyrosine residue, with binding occupancy confirmed by ITC titration [1]. In contrast, BRD4 bromodomain 1 (BRD4 BrD1) showed no detectable binding to butyryllysine peptides (Kd > 3,000 μM vs. 270 μM for acetyllysine on the same H4K8 peptide) [2]. This binary (bind/no-bind) distinction establishes that butyryllysine-containing probes cannot be functionally replaced by acetyllysine or propionyllysine when investigating BRD9-, CECR2-, or TAF1-mediated chromatin biology.

Epigenetic Reader Profiling Bromodomain Specificity Histone Acylation

Reader Domain Binding Affinity Ranking: DPF2 and MOZ Double PHD Fingers Show Nanomolar Preference for Butyryllysine Over Acetyllysine

Compiled ITC-derived Kd values from the Annual Review of Biochemistry (2017) provide quantitative affinity comparisons for six reader domains across four acyl-lysine modifications on defined histone peptides [1]. The DPF2 double PHD finger domain (DPF2 DPF) shows a clear acyl chain-length preference on the H3K14 peptide: Kd = 0.66 μM (Kac), 0.32 μM (Kpr), 0.15 μM (Kbu), and 0.085 μM (Kcr). This represents a 4.4-fold tighter binding for butyryllysine relative to acetyllysine (0.15 vs. 0.66 μM). The MOZ double PHD finger (MOZ DPF) similarly prefers butyryllysine over acetyllysine on H3K14: Kd = 10.0 μM (Kbu) vs. 22.9 μM (Kac), a 2.3-fold enhancement. Conversely, the AF9 YEATS domain on H3K9 shows comparable affinities for Kac (5.0 μM) and Kbu (3.7 μM; 1.35-fold difference), while BRD3 BrD2 on H3K18 discriminates strongly against Kbu (Kd = 1,690 μM vs. 45 μM for Kac; 37.6-fold weaker) [1].

Reader Domain Affinity Isothermal Titration Calorimetry Histone Code

Enhanced Sirtuin Binding Affinity: Butyryl-Lysine Binds Tighter to Hst2 Than Acetyl-Lysine by Over 10-Fold

Smith and Denu (2007) evaluated ten acetyl-lysine analog peptides for binding to the sirtuin Hst2 (yeast ortholog of human SIRT2). Across the analog series, Kd values spanned a 75-fold range from 3.3 μM to 260 μM, correlating with the hydrophobicity parameter π (slope = -0.35 on a log Kd vs. π plot) [1]. The butyryl-lysine peptide (π ≈ 1.0) bound significantly tighter to Hst2 than the acetyl-lysine peptide (π = 0.0): the Kd for butyryl-lysine was reported as approximately 3.3–4.8 μM (comparable to the tightest-binding analog, trifluoroacetyl-lysine, Kd = 3.3 μM), while acetyl-lysine exhibited substantially weaker binding in the series [1][2]. A follow-up study confirmed that pentafluoropropionyl-lysine bound with Kd ≈ 0.95 μM, establishing the trend that increased side-chain hydrophobicity enhances sirtuin active-site affinity [2].

Sirtuin Deacylase Hst2 Binding Structure-Activity Relationship

Sirtuin Deacylase Substrate Activity: Butyryl-Lysine Peptides Are Processed by SIRT1, SIRT2, and SIRT3

Smith and Denu (2007) demonstrated that butyryl-lysine peptides not only bind to sirtuins but also undergo measurable NAD+-dependent deacylation catalyzed by human SIRT1, SIRT2, and SIRT3, in addition to yeast Hst2 [1]. This finding identified butyryl-lysine as a bona fide sirtuin substrate, expanding the known substrate scope beyond acetyl-lysine. In contrast, the Class I HDAC8 deacetylase displayed the opposite structure-activity trend, with catalytic rates decreasing as acyl chain length increased (slope = +0.79 for log rate vs. Taft σ* constant, compared to -1.57 for Hst2) [1]. This divergent enzyme class selectivity means that butyryl-lysine-modified peptides can distinguish sirtuin-mediated deacylation from Zn²⁺-dependent HDAC activity in complex biological samples [1]. Subsequent work confirmed that mammalian SIRT3, SIRT5, and SIRT6 also deacylate butyryl-lysine substrates in bacterial reconstitution systems [2].

Sirtuin Substrate Profiling Deacylase Activity NAD+-Dependent Catalysis

Aqueous Solubility and Formulation Compatibility: Butyryl-Lysine Free Amino Acid Shows ≥12.33 mg/mL Water Solubility

N6-Butyryl-L-lysine free amino acid exhibits aqueous solubility of ≥12.33 mg/mL (~57 mM) in water, is insoluble in DMSO and ethanol, and remains stable as a solid at -20°C for up to 3 years . This solubility profile is consistent with its zwitterionic amino acid character, where the butyryl amide modification does not substantially compromise hydrophilicity relative to unmodified lysine. In comparison, the crotonyl analog (N6-(but-2-enoyl)-L-lysine, MW 214.26) bears an α,β-unsaturated amide that introduces potential Michael acceptor reactivity and distinct solubility behavior, while the succinyl analog (N6-succinyl-L-lysine) carries an additional carboxylate that alters both charge state and HPLC retention characteristics [1]. The free amino acid form (H-Lys(butyryl)-OH) is commercially available at ≥97% purity (typical specification) and is directly compatible with standard Fmoc- or Boc-solid-phase peptide synthesis workflows without additional protection/deprotection steps beyond those routinely employed for lysine incorporation .

Solubility Profile Formulation Compatibility Peptide Synthesis Feedstock

Pan-Butyryllysine Antibody Specificity: Detection Antibodies Raised Against Butyryllysine Do Not Cross-React with Acetyllysine or Propionyllysine

Commercially available pan-anti-butyryllysine monoclonal antibodies (e.g., PTM Bio Cat# PTM-1201, mouse mAb; Cat# PTM-1201RM, rabbit recombinant mAb) are raised against butyrylated lysine peptide libraries and validated to recognize butyryllysine independent of surrounding sequence context . Dot blot specificity testing demonstrates that these antibodies detect butyryllysine-modified peptides but do not cross-react with acetyllysine (Kac), propionyllysine (Kpr), crotonyllysine (Kcr), or succinyllysine (Ksuc) peptides at equivalent loading (1 μg peptide per spot) . This selectivity is mechanistically grounded in the structural studies of Flynn et al. (2015), which showed that the butyryl amide carbonyl and extended alkyl chain occupy a distinct chemical space in bromodomain binding pockets compared to the shorter acetyl and propionyl groups [1]. Consequently, butyryllysine-containing peptide standards (synthesized from 2-amino-6-butanamidohexanoic acid) are essential positive controls for validating antibody lot-to-lot consistency and for normalizing butyrylation signals in western blot and ELISA applications.

Antibody Specificity PTM Detection Dot Blot Validation

High-Impact Application Scenarios for 2-Amino-6-butanamidohexanoic Acid Rooted in Quantitative Differentiation Evidence


Synthesis of Butyryllysine-Modified Histone Peptides for BRD9/CECR2/TAF1 Bromodomain Selectivity Profiling

Researchers investigating the non-canonical BAF (ncBAF) chromatin remodeling complex or TAF1-mediated transcriptional regulation require site-specifically butyrylated histone H3 or H4 peptides. Only peptides incorporating 2-amino-6-butanamidohexanoic acid at the targeted lysine position will engage BRD9, CECR2, or TAF1 BD2 bromodomains, as established by Flynn et al. (2015) [1]. Acetyl- or propionyl-lysine-containing peptides of identical sequence fail to bind these readers, making them unsuitable for fluorescence polarization displacement assays, ITC binding measurements, or co-crystallization trials aimed at these specific bromodomains [1]. The commercial availability of H-Lys(butyryl)-OH at ≥97% purity enables direct incorporation into Fmoc-SPPS workflows using standard HBTU/HATU coupling conditions [2].

Sirtuin Deacylase Activity Assays Requiring Selective Substrates to Distinguish SIRT1-3 from HDAC8

Butyryl-lysine-containing peptide substrates serve as selective probes for NAD+-dependent sirtuin activity (SIRT1, SIRT2, SIRT3) while exhibiting reduced turnover by Zn²⁺-dependent Class I HDACs such as HDAC8, as demonstrated by the opposing linear free energy relationship slopes (sirtuin Hst2: −1.57; HDAC8: +0.79) reported by Smith and Denu (2007) [1]. This differential reactivity enables cell-based deacylase activity profiling where sirtuin-specific signal must be deconvoluted from background HDAC activity. Procurement of the pure building block is essential for synthesizing the fluorogenic or mass-tagged peptide substrates used in these continuous microplate assays [1][2].

Positive Control Standards for Pan-Anti-Butyryllysine Antibody Validation in Western Blot and ELISA

Anti-butyryllysine antibodies (both mouse monoclonal and rabbit recombinant formats) require butyryllysine-modified peptide or protein standards for lot-to-lot validation, signal normalization, and competition assays [1]. Because these antibodies do not cross-react with acetyl-, propionyl-, crotonyl-, or succinyl-lysine peptides, 2-amino-6-butanamidohexanoic acid is the only viable building block for synthesizing such standards [1]. Laboratories engaged in global lysine butyrylome profiling by mass spectrometry also require heavy-isotope-labeled butyryl-lysine standards for SILAC or TMT-based quantification, further underscoring the compound's irreplaceability in quantitative PTM proteomics workflows.

Structure-Activity Relationship Studies of Bromodomain Inhibitors Targeting BRD9-Dependent Cancers

BRD9 functions as a potent tumor suppressor in uveal melanoma and is a therapeutic target in SF3B1-mutant cancers [1]. Inhibitor discovery programs require butyryllysine peptide ligands as reference tools for competitive binding assays (ITC, SPR, TR-FRET) to benchmark novel small-molecule BRD9 inhibitors. The co-crystal structure of BRD9 bromodomain with butyryllysine peptide (PDB 4YY6, 1.45 Å) provides the high-resolution structural template for rational inhibitor design, where the butyryl amide moiety occupies a hydrophobic cavity that is sterically inaccessible to the shorter acetyl group [1][2]. Medicinal chemistry efforts that substitute acetyl-lysine reference ligands risk misleading SAR interpretation due to the fundamentally different binding mode.

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